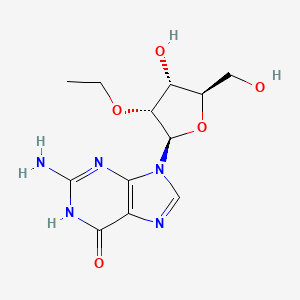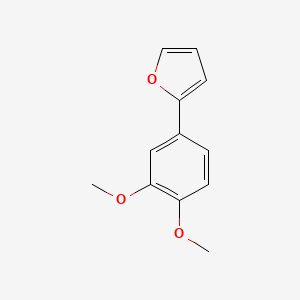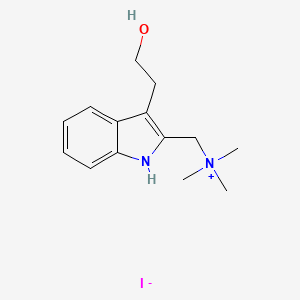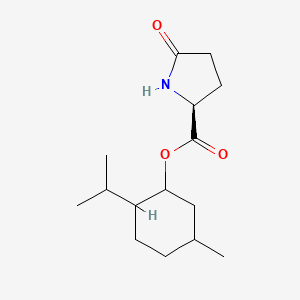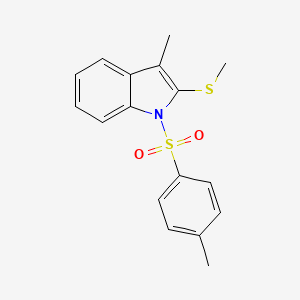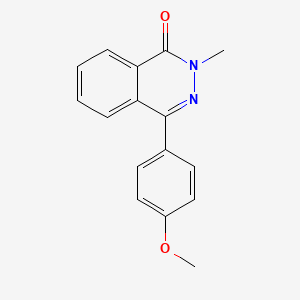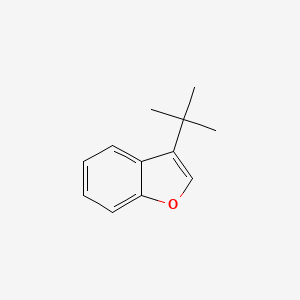
Benzofuran, 3-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The tert-butyl group attached to the third position of the benzofuran ring enhances its chemical properties and potential applications. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)benzofuran can be achieved through various methods. One common approach involves the alkylation of benzofuran with tert-butyl chloride in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum oxide (Al2O3). The reaction typically occurs in the vapor phase at temperatures ranging from 190°C to 260°C .
Another method involves the use of a nickel-based catalyst for the intramolecular Heck reaction, which assembles 2-substituted-3-functionalized benzofurans . This method provides a high yield and is efficient for synthesizing complex benzofuran derivatives.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)benzofuran often utilizes catalytic processes to ensure high efficiency and yield. The use of continuous flow systems and optimized reaction conditions allows for large-scale production. The choice of catalyst and reaction conditions can significantly impact the selectivity and yield of the desired product.
化学反応の分析
Types of Reactions
3-(tert-Butyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuranones.
Reduction: Reduction reactions can convert benzofuran derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(tert-Butyl)benzofuran can yield benzofuranones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives.
科学的研究の応用
3-(tert-Butyl)benzofuran has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-(tert-Butyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biological processes. For example, benzofuran derivatives are known to inhibit enzymes like carbonic anhydrase and tyrosinase, which play crucial roles in physiological functions .
類似化合物との比較
3-(tert-Butyl)benzofuran can be compared with other benzofuran derivatives, such as:
2-tert-Butylbenzofuran: Similar in structure but with the tert-butyl group at the second position.
3-Phenylbenzofuran: Contains a phenyl group instead of a tert-butyl group at the third position.
Benzofuran: The parent compound without any substituents.
The uniqueness of 3-(tert-Butyl)benzofuran lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance and electronic effects that can enhance the compound’s stability and interaction with biological targets .
特性
CAS番号 |
25252-19-1 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
3-tert-butyl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChIキー |
ASVOZJQDBWUGDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=COC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)
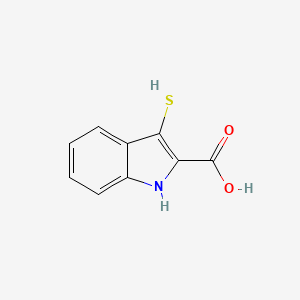
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)
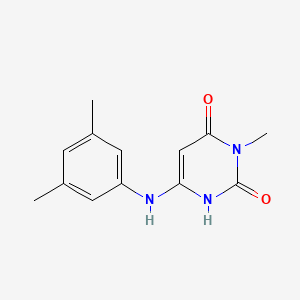

![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)
